4-Fluoro-N-(2-[4-(7-hydroxy-naphthalen-1-YL)-piperazin-1-YL]-ethyl)-benzamide
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Description
4-Fluoro-N-(2-[4-(7-hydroxy-naphthalen-1-YL)-piperazin-1-YL]-ethyl)-benzamide is a useful research compound. Its molecular formula is C23H24FN3O2 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
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Biological Activity
4-Fluoro-N-(2-[4-(7-hydroxy-naphthalen-1-yl)-piperazin-1-yl]-ethyl)-benzamide is a complex organic compound notable for its potential biological activities, particularly in neuropharmacology. With a molecular formula of C23H24FN3O2 and a molecular weight of approximately 393.45 g/mol, this compound features a fluorine atom, a naphthalene derivative, and a piperazine moiety, which contribute to its unique interactions within biological systems .
Structural Characteristics
The structure of this compound includes several functional groups that are crucial for its biological activity:
- Amide Bond : Susceptible to hydrolysis, influencing its stability and reactivity.
- Fluorine Atom : May enhance lipophilicity and influence receptor binding.
- Hydroxy Group : Potentially involved in hydrogen bonding with biological targets.
Property | Value |
---|---|
Molecular Formula | C23H24FN3O2 |
Molar Mass | 393.45 g/mol |
Density | 1.261 g/cm³ (predicted) |
Melting Point | >225 °C (decomp) |
Boiling Point | 639.6 °C (predicted) |
pKa | 10.52 (predicted) |
Biological Activity
Preliminary studies suggest that this compound exhibits significant biological activity, particularly as an antagonist for various neurotransmitter receptors. Notably, it has shown affinity for serotonin receptors (5HT) and dopamine receptors (D2), which are critical in the modulation of neurotransmission and have implications in treating psychiatric disorders such as anxiety, depression, and schizophrenia .
The interactions with serotonin and dopamine receptors imply that this compound may function as a modulator of neurotransmitter systems:
- Serotonin Receptor Interaction : Potentially influencing mood regulation and anxiety levels.
- Dopamine Receptor Interaction : Implicated in reward pathways and motor control.
Case Studies and Research Findings
Research has indicated that compounds with structural similarities to this compound exhibit varying pharmacological effects based on their functional groups. For instance:
Table 2: Related Compounds and Their Activities
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-Fluoro-N-(2-[4-(7-methoxy-naphthalen-1-yl)-piperazin-1-yl]-ethyl)-benzamide | Methoxy group instead of hydroxy | Potentially different receptor binding profile |
N-{2-[4-(7-hydroxy-naphthalen-1-yl)piperidin-1-yl]-ethyl}-benzamide | Piperidine instead of piperazine | Variability in pharmacological effects |
4-Methyl-N-(2-[4-(6-hydroxy-naphthalen-1-yl)-piperazin-1-yl]-ethyl)-benzamide | Methyl substitution on benzamide | Altered lipophilicity affecting bioavailability |
These studies underscore the importance of functional group variations in determining the biological activity of related compounds.
Pharmacokinetics and Toxicity
Further research into the pharmacokinetics and toxicity profiles of this compound is essential for assessing its clinical applications. Understanding how the compound is metabolized, its half-life, and potential side effects will be critical for its development as a therapeutic agent.
Properties
CAS No. |
135722-26-8 |
---|---|
Molecular Formula |
C23H24FN3O2 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
4-fluoro-N-[2-[4-(7-hydroxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide |
InChI |
InChI=1S/C23H24FN3O2/c24-19-7-4-18(5-8-19)23(29)25-10-11-26-12-14-27(15-13-26)22-3-1-2-17-6-9-20(28)16-21(17)22/h1-9,16,28H,10-15H2,(H,25,29) |
InChI Key |
UENYRBDWSVISMK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)F)C3=CC=CC4=C3C=C(C=C4)O |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)F)C3=CC=CC4=C3C=C(C=C4)O |
Origin of Product |
United States |
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